(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
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Overview
Description
“(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a synthetic compound with the empirical formula C9H10N4O2 and a molecular weight of 206.20 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O2/c1-5-3-6(2)13-9(10-5)11-7(12-13)4-8(14)15/h3H,4H2,1-2H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.20 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Chemical Synthesis and Derivatives
The compound (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid and its derivatives have been explored extensively in the field of chemical synthesis. Research has demonstrated various methods for synthesizing amino derivatives of triazolopyrimidine, highlighting the compound's versatility in heterocyclic chemistry. Specifically, the interaction of aminoazoles with different acids and ketones leads to the formation of alkyl-substituted pyrazolo and triazolopyrimidinones, showcasing the compound's role in synthesizing novel heterocyclic frameworks with potential biological activities (Vas’kevich et al., 2006); (Lipson et al., 2007).
Biological Activity
A significant area of research focuses on the biological activity of derivatives of this compound. Novel derivatives have been synthesized and evaluated for their herbicidal and fungicidal activities. This line of research indicates that certain derivatives exhibit promising bioactivities, suggesting potential applications in agricultural chemistry (De Long, 2006).
Green Chemistry
Innovations in green chemistry have also been explored using this compound as a starting point. A catalyst-free, environmentally friendly synthesis of pyrimidopyrimidinones has been developed, adhering to green chemistry principles. This method underscores the compound's utility in sustainable chemical practices, offering a greener alternative for synthesizing complex heterocycles (Karami et al., 2015).
Antimicrobial Properties
Exploration into the antimicrobial properties of derivatives of this compound has yielded compounds with significant activity against various bacterial and fungal species. This research suggests potential pharmaceutical applications for these derivatives as antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Hossain & Bhuiyan, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-7(3-8(14)15)6(2)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKLBYGIXUDJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407080 |
Source
|
Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851116-20-6 |
Source
|
Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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